molecular formula C23H27NO6 B10990786 (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide

Cat. No.: B10990786
M. Wt: 413.5 g/mol
InChI Key: CZFMLGYAPWSVAH-VGOFMYFVSA-N
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Description

The compound (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide is a complex organic molecule characterized by its unique structural features, including a benzofuran core, methoxy groups, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4,6-dimethoxy-2-benzofuranone and furan-2-carbaldehyde.

    Key Steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the furan ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core.

    Substitution: The methoxy groups and the furan ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may act as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Exploration as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The benzofuran core and the furan moiety are likely involved in binding to these targets, influencing biological pathways and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-6-(4,6-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide
  • (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(thiophen-2-ylmethyl)-4-methylhex-4-enamide

Uniqueness

The presence of both the benzofuran core and the furan moiety in the same molecule is relatively unique, providing a distinct set of chemical and biological properties. This dual functionality can lead to diverse applications and interactions that are not observed in simpler compounds.

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(furan-2-ylmethyl)-4-methylhex-4-enamide

InChI

InChI=1S/C23H27NO6/c1-14(8-10-19(25)24-12-16-6-5-11-29-16)7-9-17-21(27-3)15(2)18-13-30-23(26)20(18)22(17)28-4/h5-7,11H,8-10,12-13H2,1-4H3,(H,24,25)/b14-7+

InChI Key

CZFMLGYAPWSVAH-VGOFMYFVSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CO3)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CO3)OC

Origin of Product

United States

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